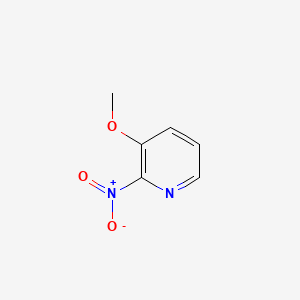
3-Methoxy-2-nitropyridine
Descripción general
Descripción
3-Methoxy-2-nitropyridine is a heterocyclic compound with the empirical formula C6H6N2O3 . It has a molecular weight of 154.12 . It is used as a laboratory chemical and in the synthesis of other substances .
Synthesis Analysis
The synthesis of 3-Methoxy-2-nitropyridine involves several steps. One method involves the use of methanol and 3-Fluoro-2-nitropyridine . Another method involves the use of 2-Nitro-3-pyridinol and methyl iodide . The exact procedures and conditions for these reactions can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-nitropyridine consists of a pyridine ring with a methoxy group (OCH3) attached to the 3rd carbon and a nitro group (NO2) attached to the 2nd carbon . The exact structure can be represented by the SMILES stringCOc1cccnc1N+=O . Physical And Chemical Properties Analysis
3-Methoxy-2-nitropyridine is a solid at 20°C . It has a melting point of 73-76°C . Its density is 1.3±0.1 g/cm3 and it has a boiling point of 311.8±22.0°C at 760 mmHg . The compound is white to yellow to green in color .Aplicaciones Científicas De Investigación
-
Spectroscopic Studies
- Field : Physical Chemistry
- Application : 3-Methoxy-2-nitropyridine and its derivatives like 2-amino-6-methoxy-3-nitropyridine (AMNP) are used in vibrational spectroscopic studies. These studies provide crucial insights into the molecular structure, electronic properties.
- Method : The methods involve the use of spectroscopic techniques to analyze the vibrational modes of the molecules.
- Results : The results from these studies can inform potential applications in pharmaceuticals and optical materials.
-
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : 3-Methoxy-2-nitropyridine is used as a reactant in the synthesis of derivatives like 6-methoxy-3-nitropyridine-2-carbonitrile .
- Method : The synthesis involves specific organic reactions, such as Suzuki and Negishi couplings .
- Results : The synthesized derivatives can serve as fine chemical intermediates .
-
Synthesis of Nitropyridines
- Field : Organic Chemistry
- Application : 3-Methoxy-2-nitropyridine can be used in the synthesis of nitropyridines . Nitropyridines are important compounds with various applications in medicinal chemistry .
- Method : The synthesis involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
-
Synthesis of 2-Substituted-5-Nitropyridines
- Field : Organic Chemistry
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : The synthesis involves a two-step reaction starting from 3-nitropyridine .
- Results : The result is a series of 2-substituted-5-nitro-pyridines .
-
Radiofluorination
- Field : Radiochemistry
- Application : 3-Methoxy-2-nitropyridine can be used in the radiofluorination process . This process is important for the synthesis of radiotracers used in positron emission tomography (PET) imaging .
- Method : The method involves the substitution of 3-Methoxy-2-nitropyridine with [18F]fluoride at reaction temperatures >100 °C within a reaction time between 10 and 30 min .
- Results : The results showed that 3-methoxy-2-nitropyridine can efficiently be substituted by [18F]fluoride with high RCY’s (70–89%) in short reaction times (1–30 min) at a reaction temperature of 140 °C .
-
Synthesis of 2-Substituted-5-Nitropyridines
- Field : Organic Chemistry
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : The synthesis involves a two-step reaction starting from 3-nitropyridine .
- Results : The result is a series of 2-substituted-5-nitro-pyridines .
Safety And Hazards
Propiedades
IUPAC Name |
3-methoxy-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHCFSGOBFNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339415 | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-nitropyridine | |
CAS RN |
20265-37-6 | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)


![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)





